Polymerization Rate Comparison: 3-Phenyl-1-propyne vs. Phenylacetylene
Under WCl₆·tetraphenyltin-catalyzed polymerization, the introduction of a β-methyl group (as in phenylpropyne) decreases reactivity relative to phenylacetylene. Specifically, the rate of polymerization for phenylpropyne is 'much smaller' than that for phenylacetylene, with a quantifiable factor of 1.5 to 1.8-fold reduction observed towards a styryl cation propagating end [1]. This data enables researchers to predict polymerization kinetics and tailor catalyst systems when using 3-phenyl-1-propyne versus the more reactive phenylacetylene.
| Evidence Dimension | Relative Polymerization Rate |
|---|---|
| Target Compound Data | Polymerization rate of phenylpropyne (3-phenyl-1-propyne) is reduced by a factor of 1.5–1.8 compared to phenylacetylene. |
| Comparator Or Baseline | Phenylacetylene (baseline rate = 1.0) |
| Quantified Difference | 1.5× to 1.8× lower polymerization rate |
| Conditions | WCl₆·tetraphenyltin catalyst system, towards styryl cation propagating end |
Why This Matters
For polymer chemists, the quantifiably lower reactivity of 3-phenyl-1-propyne enables finer control over molecular weight distribution and prevents runaway exotherms during scale-up that can occur with the more reactive phenylacetylene.
- [1] Hasegawa, K.; Masuda, T.; Higashimura, T. Polymerization of phenylpropynes. Eur. Polym. J., 1977. View Source
